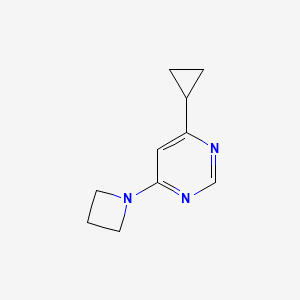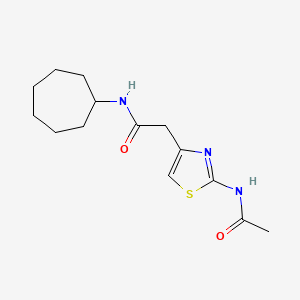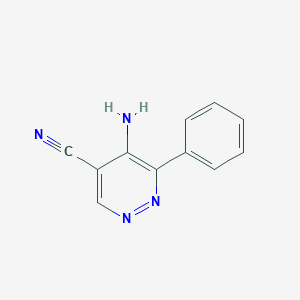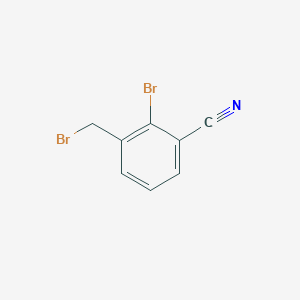
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of azetidine derivatives often involves multistep processes. For example, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis
The molecular structure of azetidine derivatives can vary widely depending on the specific substituents attached to the azetidine ring. For instance, the molecular formula of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid is C9H12BNO4S.Chemical Reactions Analysis
Azetidine derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary depending on the specific substituents. For example, the molecular weight of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid is 241.07 g/mol.Aplicaciones Científicas De Investigación
- Protein-Protein Interaction Studies The boronic acid moiety in 4-(Azetidin-1-ylsulfonyl)phenylboronic acid can reversibly bind to diol-containing functional groups on proteins. Researchers can use this property to probe protein-protein interactions. By attaching the molecule to one protein and observing its interaction with another protein containing suitable diol groups, insights into binding mechanisms and complex dynamics can be gained.
- Medicinal Chemistry Boronic acids, including the boronic acid group in this compound, are commonly used in Suzuki-Miyaura couplings. These reactions create carbon-carbon bonds between the boron atom and organic halides or triflates. Researchers can employ this reaction to attach the 4-(Azetidin-1-ylsulfonyl)phenyl group to other molecules of interest. Additionally, the boronic acid group can potentially undergo esterification with alcohols under specific conditions. This property opens avenues for designing novel derivatives.
Heterocyclic Amino Acid Derivatives
Mecanismo De Acción
While the specific mechanism of action for “4-(Azetidin-1-yl)-6-cyclopropylpyrimidine” is not known, azetidine derivatives have been studied for their potential biological activities. For example, some azetidine derivatives have demonstrated significant activity in disrupting the microtubular structure in cancer cells, causing G2/M arrest and apoptosis .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(azetidin-1-yl)-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-13(5-1)10-6-9(8-2-3-8)11-7-12-10/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKWWOYSYFFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)

![5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2644403.png)
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/no-structure.png)



![{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2644413.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644416.png)


![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)
![N-(cyanomethyl)-6-(4-fluorophenyl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2644421.png)
![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)